molecular formula C23H26N4O2 B2738865 1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea CAS No. 894009-42-8

1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea

Cat. No. B2738865
CAS RN: 894009-42-8
M. Wt: 390.487
InChI Key: CUJHTMMDJLUMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-((2-methyl-1H-indol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C23H26N4O2 and its molecular weight is 390.487. The purity is usually 95%.
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Scientific Research Applications

Carcinogenic Heterocyclic Amines in Food

  • Exposure to Carcinogenic Compounds : Research indicates humans are continually exposed to carcinogenic heterocyclic amines through food, which could have implications for understanding the metabolism and potential toxicological effects of similar compounds (Ushiyama et al., 1991).

Effects of Smoking on Heterocyclic Amine Levels

  • Impact of Tobacco Smoking : Studies have shown the relationship between tobacco smoking and increased levels of certain heterocyclic amines in urine, suggesting a potential area of research in understanding the metabolism and excretion of similar compounds (Turesky et al., 2007).

Metabolism and Excretion Studies

  • Metabolite Identification : Research on the metabolism of pharmaceuticals provides insight into how complex molecules are broken down in the body, which can be relevant for studying the metabolic pathways of structurally complex compounds like the one (Balani et al., 1995).

Urinary Biomarkers and Health Implications

  • Urinary Biomarkers of Exposure : Studies examining the urinary excretion of biomarkers related to exposure to xenobiotics and their association with health outcomes, such as oxidative stress, could provide a framework for investigating the health implications of exposure to complex chemical compounds (Asimakopoulos et al., 2016).

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methyl-1H-indol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2/c1-14-4-6-20(8-15(14)2)27-13-19(11-22(27)28)26-23(29)24-12-17-5-7-21-18(10-17)9-16(3)25-21/h4-10,19,25H,11-13H2,1-3H3,(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJHTMMDJLUMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC4=C(C=C3)NC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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